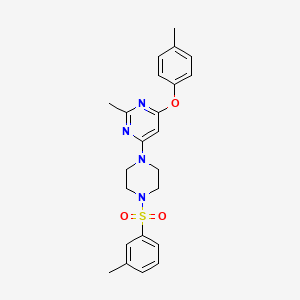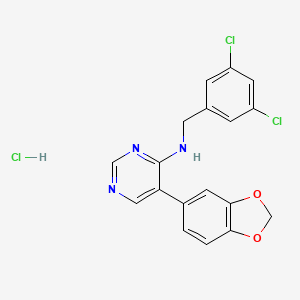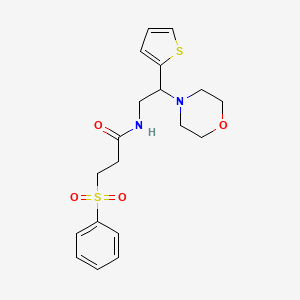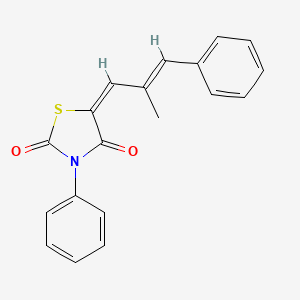
(E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and conditions are available in the literature .
Molecular Structure Analysis
The molecular structure consists of a thiazolidinedione core with two phenyl rings and an allylidene group. The E configuration indicates the double bond geometry. The molecular weight, heavy atom count, and other physicochemical properties play a crucial role in its behavior .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic additions, oxidation, and reduction. Its reactivity depends on the functional groups present and the reaction conditions .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
This compound exhibits interesting pharmacological properties, making it relevant for drug discovery. Some potential applications include:
- Anticancer Agents : Research suggests that this compound may have antiproliferative effects against cancer cells .
- Antidiabetic Agents : Investigations indicate its potential as an antidiabetic agent, possibly by modulating glucose metabolism .
- Anti-inflammatory Properties : The thiazolidine ring structure is associated with anti-inflammatory activity, which could be explored further .
Materials Science and Organic Electronics
The conjugated system in this compound makes it intriguing for materials science:
- Organic Semiconductors : Its π-conjugated structure suggests applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Light-Emitting Materials : The phenyl groups and thiazolidine ring may contribute to luminescent properties, useful in OLEDs .
Analytical Chemistry and Electrochemical Sensing
- Electrochemical Sensors : The compound’s redox properties could be harnessed for detecting specific analytes or pollutants .
- Differential Electrochemical Mass Spectrometry (DEMS) : This technique allows real-time monitoring of gaseous/volatile intermediates during electrochemical processes .
Education and Pedagogy
While not directly related to the compound, the 5E learning cycle (Engage, Explore, Explain, Elaborate, Evaluate) has been effective in teaching science concepts, including water subtopics . It enhances students’ conceptual understanding.
Propriétés
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIRNHKCSBPUQL-SWZGKVDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2741035.png)
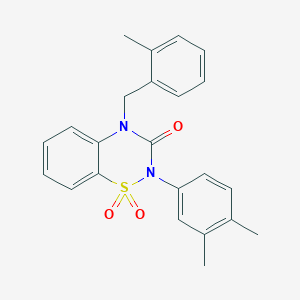
![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2741039.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)
![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)
![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)
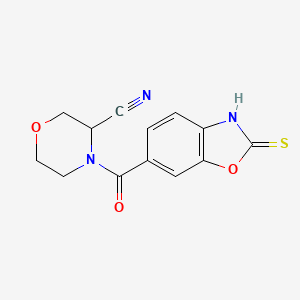
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)
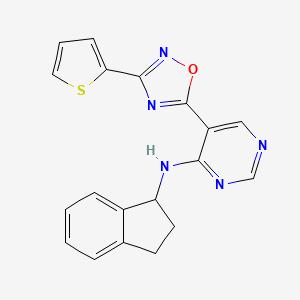
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
